molecular formula C13H20N2O2 B11802292 Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate

Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B11802292
M. Wt: 236.31 g/mol
InChI Key: CCOQQDUZWMGZQM-UHFFFAOYSA-N
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Description

Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a cyclohexyl group, and a methyl group attached to the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with methyl isocyanide to yield the desired imidazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles depending on the nature of the nucleophile used .

Scientific Research Applications

Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a valuable ligand in metalloprotein studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, while the cyclohexyl group provides steric hindrance, affecting its interaction with molecular targets. The methyl group further modulates its electronic properties, making it distinct from other imidazole derivatives .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 1-cyclohexyl-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-3-17-13(16)12-10(2)15(9-14-12)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3

InChI Key

CCOQQDUZWMGZQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2CCCCC2)C

Origin of Product

United States

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